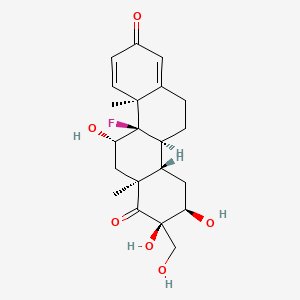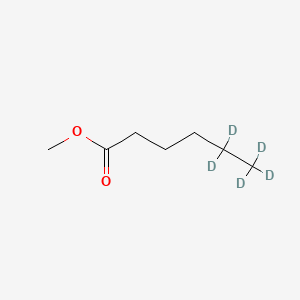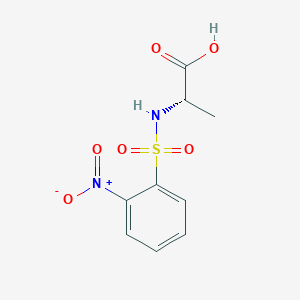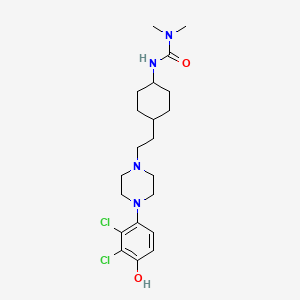
Hydroxy Cariprazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Cariprazine is a derivative of Cariprazine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. Cariprazine itself is known for its partial agonist activity at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors, and its antagonistic properties at serotonin 5-HT2A receptors . This compound retains these pharmacological properties but has been modified to include a hydroxyl group, potentially altering its pharmacokinetic and pharmacodynamic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Cariprazine typically involves the hydroxylation of Cariprazine. One common method involves the reaction of Cariprazine with a hydroxylating agent under controlled conditions. For instance, Cariprazine can be reacted with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The hydroxylation reaction is typically followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Cariprazine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the parent compound, Cariprazine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cariprazine.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Hydroxy Cariprazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored as a potential therapeutic agent for psychiatric disorders, with studies focusing on its efficacy and safety profile.
Industry: Used in the development of new antipsychotic medications and as a reference standard in analytical chemistry
Mechanism of Action
Hydroxy Cariprazine exerts its effects primarily through partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. The hydroxyl group may enhance its binding affinity or alter its metabolic stability, potentially leading to improved therapeutic outcomes. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in mood regulation and cognitive function .
Comparison with Similar Compounds
Similar Compounds
Cariprazine: The parent compound, known for its efficacy in treating schizophrenia and bipolar disorder.
Brexpiprazole: Another atypical antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.
Aripiprazole: Similar pharmacological profile with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.
Uniqueness
Hydroxy Cariprazine is unique due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and receptor binding affinity. This modification could potentially lead to improved efficacy and reduced side effects compared to its parent compound and other similar antipsychotics .
Properties
Molecular Formula |
C21H32Cl2N4O2 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
3-[4-[2-[4-(2,3-dichloro-4-hydroxyphenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea |
InChI |
InChI=1S/C21H32Cl2N4O2/c1-25(2)21(29)24-16-5-3-15(4-6-16)9-10-26-11-13-27(14-12-26)17-7-8-18(28)20(23)19(17)22/h7-8,15-16,28H,3-6,9-14H2,1-2H3,(H,24,29) |
InChI Key |
BBIPYFKGVRDRJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=C(C=C3)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


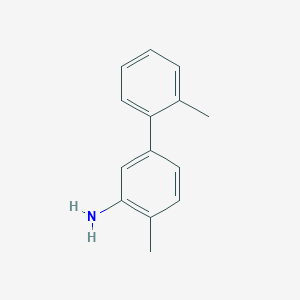
![N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine](/img/structure/B13445042.png)
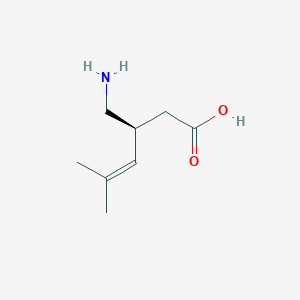
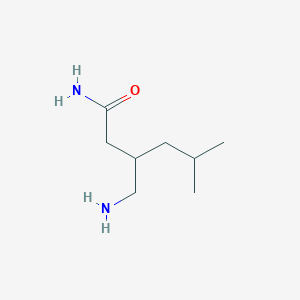
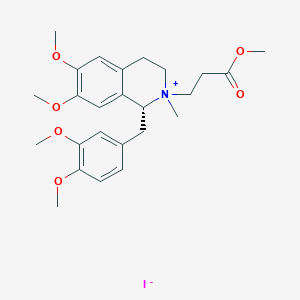
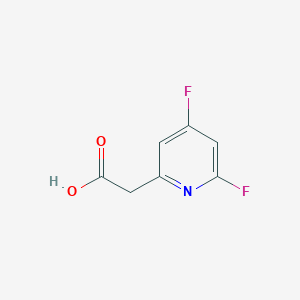
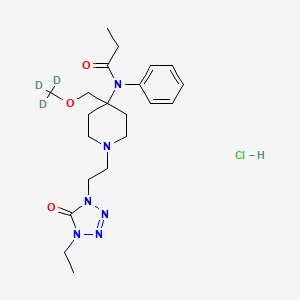

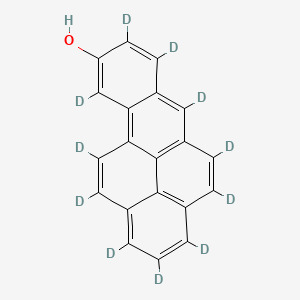
![1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone](/img/structure/B13445104.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
